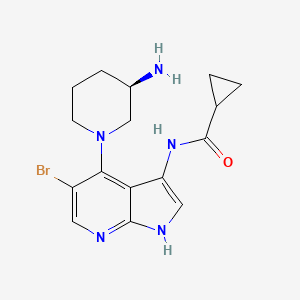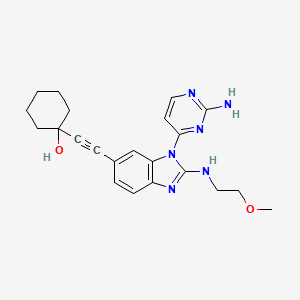
GNE 2861
描述
GNE-2861 是一种小分子抑制剂,选择性地靶向 II 类 p21 活化激酶,特别是 p21 活化激酶 4、p21 活化激酶 5 和 p21 活化激酶 6。这些激酶参与各种细胞过程,包括细胞骨架重组、细胞运动和细胞周期进程。 GNE-2861 已显示出通过扰乱雌激素受体 α 信号传导来使乳腺癌细胞对 tamoxifen 治疗敏感的潜力 .
作用机制
GNE-2861 通过选择性抑制 II 类 p21 活化激酶发挥作用,特别是 p21 活化激酶 4、p21 活化激酶 5 和 p21 活化激酶 6。该化合物与这些激酶的 ATP 结合口袋结合,阻止其活化和随后对靶蛋白的磷酸化。这种抑制会破坏由这些激酶介导的信号通路,导致细胞运动减少、细胞骨架重组和细胞周期进程减缓。 在乳腺癌细胞中,GNE-2861 扰乱雌激素受体 α 信号传导,恢复 tamoxifen 敏感性 .
准备方法
GNE-2861 的合成涉及 6-氯-4-氨基喹唑啉-2-甲酰胺衍生物的设计和优化。合成路线通常以 2,4-二氨基喹唑啉系列抑制剂作为起点。在 X 射线晶体学和基于结构的药物设计方法的指导下,设计并合成了一系列新型 4-氨基喹唑啉-2-甲酰胺抑制剂。 通过各种化学反应和条件优化抑制剂的选择性、治疗效力和药理特性 .
化学反应分析
GNE-2861 经历了几种类型的化学反应,包括磷酸化和抑制激酶活性。该化合物选择性地抑制 II 类 p21 活化激酶,而不影响 I 类 p21 活化激酶。这些反应中常用的试剂包括各种激酶抑制剂和磷酸化剂。 这些反应产生的主要产物是磷酸化蛋白和抑制的激酶 .
科学研究应用
GNE-2861 有几种科学研究应用,特别是在癌症研究领域。它已被证明通过扰乱雌激素受体 α 信号传导来使对 tamoxifen 具有抗性的乳腺癌细胞对 tamoxifen 治疗敏感。这使其成为研究 tamoxifen 抗性机制和开发乳腺癌新治疗策略的宝贵工具。
相似化合物的比较
GNE-2861 在对 II 类 p21 活化激酶的选择性方面独一无二,这使其有别于其他可能针对更广泛激酶的激酶抑制剂。类似的化合物包括其他 p21 活化激酶抑制剂,例如 PF-3758309 和 FRAX1036,它们也抑制 II 类 p21 活化激酶,但可能具有不同的选择性谱和治疗效力。 GNE-2861 恢复乳腺癌细胞中 tamoxifen 敏感性的能力突出了其作为宝贵的研究工具和治疗剂的潜力 .
属性
IUPAC Name |
1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMIHOUHYSGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Q1: How does GNE-2861 interact with its target and what are the downstream effects?
A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].
Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?
A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
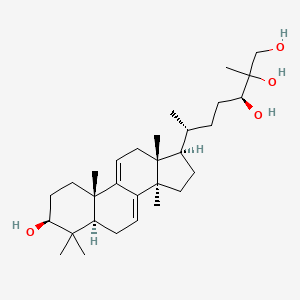
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)


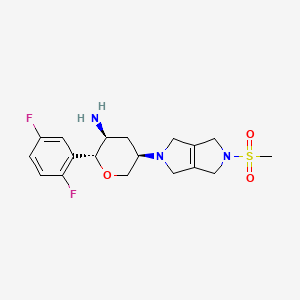
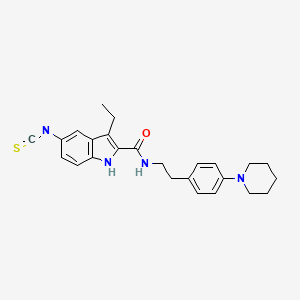
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)


![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)
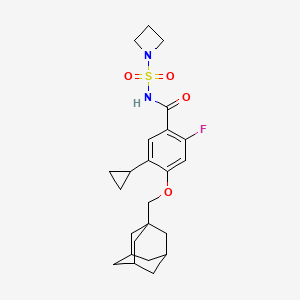
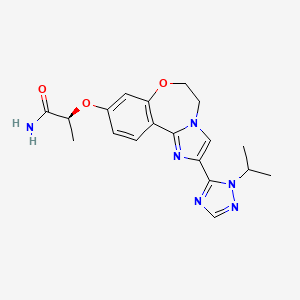
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)
